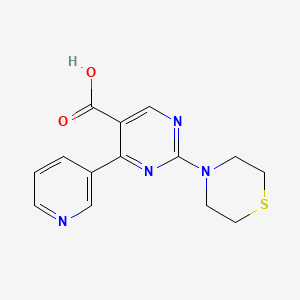

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiadiazole derivatives has been a subject of interest due to their biological activities. In the context of acetamides derived from thiadiazoles, a novel series of (1,3,4-thiadiazol-2-ylthio)acetamides were synthesized from 5-nitrofuran, showing significant antileishmanial activity against Leishmania major . Another study reported the synthesis of N-heteroarylamidines of 1,2,3-thiadiazole-4-carboxylic acid from 2-cyanothioacetamides and 5-azido-1-methyl-4-nitroimidazole, yielding these compounds in moderate to good yields . Additionally, acetamides and arylureas derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles were synthesized, with some showing anti-inflammatory and analgesic activities .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is crucial for their biological activity. The QSAR study of the synthesized (1,3,4-thiadiazol-2-ylthio)acetamides indicated that 2D-autocorrelation and topological descriptors play a significant role in their antileishmanial activity . This suggests that the spatial arrangement and electronic properties of the molecules are key factors influencing their biological efficacy.

Chemical Reactions Analysis

The reactivity of thiadiazole compounds can lead to the formation of various heterocyclic structures. For instance, 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole can undergo ring opening to produce a thioketene intermediate, which can further react with nucleophiles to form esters or amides. This reactivity also allows for the synthesis of N-substituted indole-2-thiols and other heterocyclic analogs . Such chemical versatility is important for the development of new compounds with potential therapeutic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of substituents such as nitro groups and alkoxyphenyl groups can affect the solubility, stability, and reactivity of these compounds. For example, the cytotoxic evaluation of the synthesized (1,3,4-thiadiazol-2-ylthio)acetamides showed that they have cytotoxicity at concentrations higher than 50 µM, but most exhibited antileishmanial activity at non-cytotoxic concentrations . This highlights the importance of balancing biological activity with cytotoxicity for potential therapeutic agents.

Applications De Recherche Scientifique

Heterocyclic Synthesis

- Thioureido-acetamides, a group that includes the mentioned compound, are used for synthesizing various heterocycles in one-pot cascade reactions. These syntheses demonstrate excellent atom economy and are valuable for creating important heterocycles, which are crucial in pharmaceutical and chemical industries (Schmeyers & Kaupp, 2002).

Anticancer Properties

- Some derivatives of the compound show potential as anticancer agents. For instance, specific analogs have demonstrated potent anti-malignant activity against HepG2 and MOLT-3 cancer cell lines (Hassan, 2020).

- Additional research on similar derivatives indicates their effectiveness in inhibiting certain cancer cell lines, suggesting their potential use in cancer therapy (Abu-Melha, 2021).

Insecticidal Properties

- Certain heterocycles incorporating a thiadiazole moiety, related to this compound, have been synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This highlights its potential use in agricultural pest control (Fadda et al., 2017).

Antimicrobial and Antiviral Applications

- Derivatives of the compound have been investigated for their antimicrobial properties, showing effectiveness against various microbial strains. This suggests its potential application in the development of new antimicrobial agents (Bondock et al., 2008).

- Additionally, certain 1,2,3-thiadiazole derivatives, closely related to the compound, have been found to be potent HIV-1 non-nucleoside reverse transcriptase inhibitors, indicating their potential application in HIV treatment (Zhan et al., 2008).

Leishmanial Activity

- Novel series of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran, closely related to the compound , have shown promising antileishmanial activity, indicating their potential as therapeutic agents against Leishmaniasis (Vosooghi et al., 2015).

Propriétés

IUPAC Name |

2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6O4S2/c24-14(18-12-7-4-8-13(9-12)23(26)27)10-28-17-22-21-16(29-17)20-15(25)19-11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2,(H,18,24)(H2,19,20,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWLTIVSGBBGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(3-cyclohexylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(3-nitrophenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}phenyl acetate](/img/structure/B2552939.png)

![N-[6-(4-bromophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2552940.png)

![3-(3,4-difluorobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2552943.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2552945.png)

![3-(5-Chloro-2-methoxyphenyl)-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2552947.png)

![2-[7-(azepan-1-ylsulfonyl)-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]-N-cyclohexylacetamide](/img/structure/B2552951.png)

![N'-[(E)-1H-indol-3-ylmethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2552958.png)